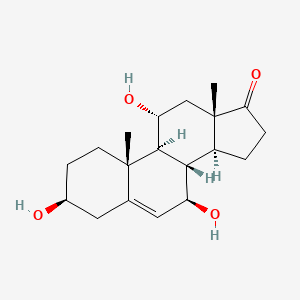

(3beta)-3,7,11-Trihydroxyandrost-5-en-17-one

Beschreibung

Eigenschaften

CAS-Nummer |

537718-07-3 |

|---|---|

Molekularformel |

C19H28O4 |

Molekulargewicht |

320.4 g/mol |

IUPAC-Name |

(3S,7R,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H28O4/c1-18-6-5-11(20)7-10(18)8-13(21)16-12-3-4-15(23)19(12,2)9-14(22)17(16)18/h8,11-14,16-17,20-22H,3-7,9H2,1-2H3/t11-,12-,13-,14+,16+,17-,18-,19-/m0/s1 |

InChI-Schlüssel |

CQUBIKORFIDREA-IPZNYZOQSA-N |

Isomerische SMILES |

C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)O)O)O |

Kanonische SMILES |

CC12CCC(CC1=CC(C3C2C(CC4(C3CCC4=O)C)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

The synthesis of tri-hydroxyandrostene derivatives typically begins with commercially available androstene steroids such as:

- 3β,17β-diacetoxyandrost-5-ene (a protected form of dehydroepiandrosterone, DHEA)

- 3β,17β-dihydroxyandrost-5-ene (dehydroepiandrosterone, DHEA)

These serve as precursors for regio- and stereoselective functionalization at the 7 and 11 positions.

Oxidation and Reduction Steps

Oxidation: The introduction of a keto group at position 7 is achieved by oxidation of 3β,17β-diacetoxyandrost-5-ene using chromium hexacarbonyl (Cr(CO)6), producing 3β,17β-diacetoxyandrost-5-en-7-one.

Reduction: Subsequent stereoselective reduction of the 7-keto group to the 7β-hydroxyl is performed using triisobutylaluminum (TIBA) or aluminum isopropoxide in isopropanol. The choice of solvent influences the stereochemistry of the hydroxyl group formed (7α or 7β).

Hydrolysis: Protective acetyl groups at positions 3 and 17 are removed via hydrolysis to yield free hydroxyl groups.

Introduction of 11β-hydroxyl: While less commonly detailed in the literature, hydroxylation at the 11 position can be achieved by selective oxidation or microbial transformation (see Section 2).

Stereospecific Epoxidation and Hydrogenation

An alternative synthetic route involves:

- Stereospecific epoxidation of androstadiene intermediates (e.g., 4,6-androstadiene-3,17-dione)

- Followed by selective hydrogenation using carefully chosen reagents and conditions to open the epoxide and introduce hydroxyl groups at desired stereochemical positions.

Microbial Transformation Methods

Microbial biotransformation offers regio- and stereoselective hydroxylation under mild conditions, often difficult to achieve chemically.

Microbial 7α-Hydroxylation

Strains such as Gibberella zeae VKM F-2600 have been employed to convert 3β-hydroxy-androst-5-en-17-one (DHEA) into 3β,7α-dihydroxy-androst-5-en-17-one with high yield (~71.2%).

This biotransformation is followed by chemical substitution (e.g., chlorine substitution at 7α-hydroxyl) and dehydrochlorination to achieve further functionalization.

Hydroxylation at Other Positions

Fungal strains like Fusarium graminearum and related species can introduce multiple hydroxyl groups, including at 7β and 15α positions, producing tri-hydroxy derivatives.

Mycobacterial strains such as Mycobacterium neoaurum VKM Ac-1815D are used for complex steroid modifications, including hydroxylation and ring modifications, facilitating the preparation of hydroxylated androstenes.

Advantages of Microbial Methods

- High regio- and stereoselectivity

- Mild reaction conditions

- Potential for scale-up in bioreactors

Catalytic Reduction and Selective Hydroxylation

Enzymatic Reduction of 17-Keto Group

Yeast strains such as Zygowilliopsis sp. WY7905 catalyze the reduction of 17-oxosteroids to 17β-hydroxysteroids with high specificity, important for preparing 17β-hydroxy derivatives from 17-keto precursors.

Optimal conditions include pH 8.0, 30 °C, with glucose and surfactants to enhance yield (>90%) and stereoselectivity (>99% diastereomeric purity).

Chemical Reduction

Aluminum isopropoxide reduction in isopropanol is a classic method to reduce keto groups to hydroxyls at specific positions, as used in the preparation of 3β,7β,17β-trihydroxyandrost-5-ene derivatives.

Triisobutylaluminum (TIBA) is used to reduce 7-oxo intermediates selectively, influencing the stereochemical outcome depending on solvent polarity and reaction conditions.

Summary Data Table of Preparation Methods

In-Depth Research Findings and Notes

The stereospecificity of hydroxyl group introduction is critical for biological activity; thus, synthetic routes emphasize control over α or β orientation at positions 3, 7, and 11.

Microbial transformations provide a green chemistry alternative with fewer steps and higher regioselectivity, especially for hydroxylations difficult to achieve chemically.

Protective group strategies (acetylation of hydroxyls) enable selective oxidation and reduction steps without undesired side reactions.

The combination of chemical and microbial methods is often employed to optimize yield and purity, as certain hydroxylations are more efficiently achieved biologically, while others require chemical manipulation.

Analytical characterization at each step includes TLC, NMR (especially ^1H NMR), mass spectrometry, UV, and IR spectroscopy to confirm structure and stereochemistry.

Wissenschaftliche Forschungsanwendungen

Hormonal Regulation and Replacement Therapy

(3beta)-3,7,11-Trihydroxyandrost-5-en-17-one is recognized for its role in hormonal regulation. It serves as a precursor in the synthesis of steroid hormones, which are crucial for various physiological functions. Research indicates that this compound can be utilized in hormone replacement therapy (HRT) for conditions associated with hormonal deficiencies, such as adrenal insufficiency and age-related hormonal decline .

Immune Modulation

Studies have shown that (3beta)-3,7,11-Trihydroxyandrost-5-en-17-one exhibits immunomodulatory properties. It has been reported to enhance immune responses and protect against viral infections. For instance, a study demonstrated that administration of this compound significantly improved lymphocyte proliferation in mice infected with Coxsackievirus B4, suggesting its potential as an immune enhancer during stress or chemotherapy .

Synthesis of Derivatives

The compound is also significant in synthetic organic chemistry. It serves as a starting material for the synthesis of various steroid derivatives through microbial transformations. For example, a study highlighted the successful microbial conversion of DHEA to (3beta)-3,7,11-Trihydroxyandrost-5-en-17-one using specific fungal strains . This method not only provides high yields but also opens avenues for developing novel compounds with enhanced biological activities.

Anticancer Research

Recent investigations have explored the anticancer properties of (3beta)-3,7,11-Trihydroxyandrost-5-en-17-one derivatives. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, cholesterol-based compounds synthesized from this steroid showed promising antiproliferative activity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) . These findings suggest potential applications in cancer therapeutics.

Case Studies and Experimental Findings

Wirkmechanismus

The mechanism of action of (3beta)-3,7,11-Trihydroxyandrost-5-en-17-one involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of enzymes involved in steroid metabolism and influence signaling pathways related to cell growth and differentiation. The compound’s hydroxyl groups play a crucial role in its binding affinity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Dehydroepiandrosterone (DHEA)

3β,16β,19-Trihydroxyandrost-5-en-17-one

3β-Hydroxyandrosta-5,7-dien-17-one

3β,7β,15α-Trihydroxy-5-androsten-17-one

3β,11α-Dihydroxy-17a-oxa-D-homoandrost-5-en-17-one

- Structure : Incorporates a 17a-oxa modification (oxygen atom in the D-ring) alongside 3β and 11α hydroxyls ().

Structural and Functional Analysis Table

| Compound Name | Substituents | Synthesis Method | Biological Implications |

|---|---|---|---|

| (3β)-3,7,11-Trihydroxyandrost-5-en-17-one | 3β-OH, 7β-OH, 11α-OH, 17-one | Epoxide hydrolysis, acetoxylation | Potential anti-inflammatory or metabolic regulator |

| DHEA (3β-hydroxyandrost-5-en-17-one) | 3β-OH, 17-one | Microbial fermentation | Sex hormone precursor |

| 3β,16β,19-Trihydroxyandrost-5-en-17-one | 3β-OH, 16β-OH, 19-OH, 17-one | Lead tetraacetate-mediated oxidation | Altered CYP17A1 inhibition |

| 3β-Hydroxyandrosta-5,7-dien-17-one | 3β-OH, Δ5,7 diene | Photochemical oxidation | Photodynamic therapy applications |

| 3β,7β,15α-Trihydroxy-5-androsten-17-one | 3β-OH, 7β-OH, 15α-OH, 17-one | Corey-Chaykovsky methylenation | Metabolic pathway modulation |

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis requires precise control over hydroxylation sites, as seen in and . Methods like reductive epoxide cleavage () and enzymatic hydroxylation () are critical for regioselectivity.

- Biological Activity : The 7β and 11α hydroxyls may enhance binding to glucocorticoid or mineralocorticoid receptors, as suggested by studies on analogous structures ().

Biologische Aktivität

(3beta)-3,7,11-Trihydroxyandrost-5-en-17-one, also known as 3β,7α,11α-trihydroxyandrost-5-ene, is a steroid compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is a trihydroxy derivative of androst-5-ene and possesses three hydroxyl groups at the 3, 7, and 11 positions. Its chemical formula is C19H28O3, and it is classified under steroids due to its structural characteristics. The presence of multiple hydroxyl groups enhances its solubility and potential interactions with biological targets.

-

Androgen Receptor Modulation :

- Research indicates that (3beta)-3,7,11-trihydroxyandrost-5-en-17-one exhibits antiandrogenic properties. It can inhibit the binding of androgens to androgen receptors (AR), thereby suppressing AR-mediated transcriptional activity in prostate cancer cells. In a study comparing various DHEA derivatives, this compound showed significant inhibition of dihydrotestosterone (DHT)-induced AR transactivation in LNCaP prostate cancer cells .

- Immune Modulation :

- Cytotoxic Activity :

Table 1: Summary of Biological Activities

Case Studies

-

Prostate Cancer Treatment :

- A study demonstrated that (3beta)-3,7,11-trihydroxyandrost-5-en-17-one could effectively reduce PSA levels and inhibit growth in LNCaP cells stimulated by androgen. This suggests its potential as a therapeutic agent for managing prostate cancer without the typical agonistic side effects associated with other antiandrogens .

- Immune System Effects :

Q & A

Basic: What are the standard synthetic routes for (3β)-3,7,11-Trihydroxyandrost-5-en-17-one, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves selective hydroxylation and oxidation steps on an androstane backbone. For example, potassium hydroxide and sodium perchlorate in tetrahydrofuran/methanol mixtures are used for deprotection and oxidation under controlled conditions . Optimization includes adjusting solvent polarity, reaction time, and temperature to prevent over-oxidation. Monitoring intermediates via TLC or HPLC ensures stepwise progression. Yield improvements may involve recrystallization or column chromatography for purification.

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- X-ray crystallography is definitive for resolving stereochemistry, as demonstrated for the related 3β,11α-dihydroxy derivative (COD entry 2227118), which confirmed hydroxyl group orientations and ring conformations .

- NMR (¹H, ¹³C, DEPT, COSY) identifies proton environments and coupling patterns, particularly for the Δ⁵ double bond and hydroxyl-bearing carbons.

- FT-IR verifies hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups.

- High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₁₉H₂₈O₄ for analogues) .

Advanced: How can molecular docking studies elucidate interactions between this compound and steroid-metabolizing enzymes like 3α-hydroxysteroid dehydrogenase (3α-HSD)?

Methodological Answer:

Protein Preparation : Obtain the enzyme’s crystal structure (e.g., PDB 4XO6 for 3α-HSD). Remove heteroatoms (NADP⁺, water) and add polar hydrogens .

Ligand Preparation : Generate 3D conformers of the compound, optimizing geometry with DFT or molecular mechanics.

Docking Protocol : Use software like AutoDock Vina to simulate binding. Focus on active-site residues (e.g., Tyr-55, Lys-84 in 3α-HSD) and evaluate binding energy (ΔG).

Validation : Compare results with known inhibitors (e.g., 3-hydroxyandrostan-17-one) to assess competitive binding .

Advanced: How can contradictions in hydroxyl group stereochemistry be resolved experimentally?

Methodological Answer:

Conflicting stereochemical assignments (e.g., 3β vs. 3α) arise from NMR coupling constants or crystallographic disorder. To resolve:

- Single-crystal X-ray diffraction : Provides unambiguous spatial arrangement, as shown for 3β,11α-dihydroxy-17a-oxa-D-homoandrost-5-en-17-one .

- NOESY NMR : Detects through-space interactions between axial/equatorial protons and adjacent hydroxyl groups.

- Circular Dichroism (CD) : Correlates Cotton effects with chiral centers in the steroid nucleus .

Advanced: What strategies are used to study structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

Chemical Modifications : Introduce substituents (e.g., pivalate esters at C-3/C-15) to assess metabolic stability .

Biological Assays : Test derivatives against targets (e.g., aldosterone receptors) using radioligand binding or cell-based reporter assays.

Computational SAR : Perform QSAR modeling to correlate electronic (HOMO/LUMO) or steric parameters (LogP) with activity .

Metabolic Profiling : Use LC-MS to identify phase I/II metabolites, linking structural changes to bioavailability .

Advanced: How can conflicting enzymatic activity data (e.g., agonist vs. antagonist effects) be addressed in experimental design?

Methodological Answer:

Dose-Response Curves : Establish EC₅₀/IC₅₀ values across concentrations to detect biphasic effects.

Cell Line Selection : Use tissue-specific models (e.g., renal vs. hepatic cells) to account for receptor isoform variability.

Control Experiments : Include known agonists/antagonists (e.g., spironolactone for mineralocorticoid receptors) to validate assay conditions .

Structural Dynamics : Employ molecular dynamics simulations to study ligand-induced conformational changes in receptors .

Advanced: What methodologies are employed to analyze the compound’s metabolic pathways in vivo?

Methodological Answer:

Isotopic Labeling : Use ¹⁴C or ³H-labeled compound to track hepatic/renal metabolism via scintillation counting.

Mass Spectrometry Imaging (MSI) : Localize tissue-specific metabolites (e.g., sulfated or glucuronidated derivatives) .

Enzyme Inhibition Studies : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes .

Bile Duct Cannulation : Collect biliary metabolites in rodent models to assess enterohepatic recirculation .

Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

Physiologically Based Pharmacokinetic (PBPK) Modeling : Input parameters include LogP (lipophilicity), pKa (ionization), and tissue:plasma partition coefficients.

ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate absorption (Caco-2 permeability), plasma protein binding, and half-life .

CYP450 Interaction Screening : Employ docking simulations against CYP3A4/2D6 isoforms to predict metabolic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.